(3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one
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Overview
Description
(3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a 3-nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-nitrobenzylidene furan-2(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, industrial-scale purification methods such as high-performance liquid chromatography (HPLC) or large-scale recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-(4-aminophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one.
Reduction: Formation of 5-(4-chlorophenyl)-3-(3-nitrobenzylidene)tetrahydrofuran.
Substitution: Formation of 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one.
Scientific Research Applications
(3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(4-bromophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one
- (3E)-5-(4-fluorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one
- (3E)-5-(4-methylphenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one
Uniqueness
(3E)-5-(4-chlorophenyl)-3-(3-nitrobenzylidene)furan-2(3H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, methyl), the chlorine atom may influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKNHSEXSYVSM-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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